synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine
synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine
An In-depth Technical Guide to the Synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine
Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine, a critical isotopically labeled internal standard for bioanalytical and metabolic studies of its amino analogue, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a well-established heterocyclic amine formed during the high-temperature cooking of meat and is classified as a potential human carcinogen.[1][2] The availability of a stable, deuterated nitro-precursor is essential for accurately quantifying PhIP and its metabolites in complex biological matrices. This document outlines a robust, multi-step synthetic route, providing in-depth explanations for experimental choices, detailed protocols, and methods for characterization and purification.
Introduction and Synthetic Strategy
The synthesis of isotopically labeled standards is a cornerstone of modern quantitative analysis, particularly in toxicology and drug metabolism studies. The target molecule, 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine, serves as an ideal internal standard for mass spectrometry-based assays due to its mass shift of +3 amu from the corresponding non-deuterated species, ensuring it does not interfere with the analyte signal while behaving identically during extraction and ionization.
Our synthetic approach is designed for flexibility and is grounded in established heterocyclic chemistry principles. The strategy involves the sequential construction of the imidazo[4,5-b]pyridine core, followed by functionalization through nitration and, finally, regioselective deuteromethylation.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a convergent synthetic plan. The deuterated methyl group is introduced last via N-alkylation of a nitro-imidazo[4,5-b]pyridine precursor. The nitro group is installed via electrophilic nitration. The core 6-phenylimidazo[4,5-b]pyridine scaffold is constructed from a simpler bromo-substituted pyridine via a palladium-catalyzed Suzuki cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds.[3][4]
Caption: Retrosynthetic pathway for the target molecule.
Overall Synthetic Workflow
The forward synthesis proceeds through three key transformations following the initial ring formation.
Caption: Stepwise workflow for the synthesis.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine
Causality and Justification: The synthesis of the imidazo[4,5-b]pyridine core is achieved by the condensation of a vicinal diamine with a one-carbon synthon. Formic acid is an excellent choice as it serves as both the reagent and solvent, leading to the cyclization and formation of the imidazole ring in a straightforward Phillips condensation reaction. Starting with 5-bromo-2,3-diaminopyridine directly incorporates the bromo handle required for the subsequent Suzuki coupling.
Protocol:
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To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (5.0 g, 26.6 mmol).
-
Add 98% formic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is ~8-9. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-bromo-1H-imidazo[4,5-b]pyridine as an off-white to light brown solid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2,3-diaminopyridine | 188.03 | 5.0 g | 26.6 | 1.0 |
| Formic Acid (98%) | 46.03 | 30 mL | - | Solvent |
| Expected Yield: | 197.02 | ~4.7 g | (23.8 mmol) | ~90% |
Step 2: Synthesis of 6-Phenyl-1H-imidazo[4,5-b]pyridine
Causality and Justification: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[4] Here, it is used to couple the aryl bromide (Intermediate 1) with phenylboronic acid. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and effective catalyst for this transformation. A base, such as potassium carbonate, is required to activate the boronic acid in the catalytic cycle. A mixed solvent system of dioxane and water provides the necessary solubility for both the organic and inorganic reagents.
Protocol:
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To a 250 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-imidazo[4,5-b]pyridine (4.0 g, 20.2 mmol), phenylboronic acid (2.95 g, 24.2 mmol, 1.2 eq), and potassium carbonate (8.38 g, 60.6 mmol, 3.0 eq).
-
Add a solvent mixture of 1,4-dioxane (80 mL) and deionized water (20 mL).
-
Bubble argon gas through the solution for 15 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ (1.17 g, 1.01 mmol, 5 mol%) to the flask.
-
Heat the reaction mixture to reflux (approx. 90-95 °C) for 12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with saturated aqueous NaCl (brine) (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to afford 6-phenyl-1H-imidazo[4,5-b]pyridine as a solid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-1H-imidazo[4,5-b]pyridine | 197.02 | 4.0 g | 20.2 | 1.0 |
| Phenylboronic Acid | 121.93 | 2.95 g | 24.2 | 1.2 |
| Potassium Carbonate | 138.21 | 8.38 g | 60.6 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 1.17 g | 1.01 | 0.05 |
| Expected Yield: | 195.23 | ~3.1 g | (15.9 mmol) | ~79% |
Step 3: Synthesis of 2-Nitro-6-phenyl-1H-imidazo[4,5-b]pyridine
Causality and Justification: This step involves an electrophilic aromatic substitution. The imidazole ring is electron-rich and is thus activated towards electrophiles. The C2 position is typically the most reactive site in the unsubstituted imidazole ring. A classic nitrating mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction must be performed at low temperature (0 °C) to control the exotherm and to minimize potential side reactions, such as over-nitration or degradation.
Protocol:
-
Caution: Handle concentrated acids with extreme care in a fume hood.
-
To a 100 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (20 mL).
-
Slowly add 6-phenyl-1H-imidazo[4,5-b]pyridine (3.0 g, 15.4 mmol) in small portions, ensuring the temperature remains below 5 °C. Stir until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.3 mL, ~30.8 mmol, 2.0 eq) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the internal temperature at or below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~100 g). This will cause the nitrated product to precipitate.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7.
-
Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography to yield 2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Phenyl-1H-imidazo[4,5-b]pyridine | 195.23 | 3.0 g | 15.4 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | ~25 mL | - | Solvent/Catalyst |
| Nitric Acid (70%) | 63.01 | 1.3 mL | ~30.8 | 2.0 |
| Expected Yield: | 240.23 | ~2.6 g | (10.8 mmol) | ~70% |
Step 4: Synthesis of 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine
Causality and Justification: The final step is an N-alkylation using a deuterated electrophile. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the imidazole ring to generate the corresponding anion. This anion then acts as a nucleophile, attacking the deuterated methyl iodide (CD₃I) in an Sₙ2 reaction to form the C-N bond. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction.
Regioselectivity: Alkylation of the imidazo[4,5-b]pyridine anion can potentially occur at two different nitrogen atoms (N1 or N3), leading to a mixture of regioisomers. While DFT studies suggest the imidazole nitrogen is the most basic site[5], the distribution of products can be influenced by reaction conditions. The desired 1-methyl isomer is often the major product, but careful purification by chromatography is crucial to isolate it from the undesired 3-methyl isomer.
Caption: Potential regioisomers from the N-deuteromethylation step.
Protocol:
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Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
To a dry 100 mL flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol, 1.2 eq).
-
Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (30 mL) to the flask and cool to 0 °C in an ice bath.
-
Add a solution of 2-nitro-6-phenyl-1H-imidazo[4,5-b]pyridine (2.6 g, 10.8 mmol) in anhydrous DMF (20 mL) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add deuterated methyl iodide (CD₃I) (0.74 mL, 1.74 g, 11.9 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL) dropwise at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., gradient of 20-50% ethyl acetate in hexanes) to separate the regioisomers and afford the pure 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Nitro-6-phenyl-1H-imidazo[4,5-b]pyridine | 240.23 | 2.6 g | 10.8 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 0.52 g | 13.0 | 1.2 |
| Methyl-d3 Iodide (CD₃I) | 144.96 | 1.74 g | 11.9 | 1.1 |
| Expected Yield: | 258.27 | ~1.8 g | (7.0 mmol) | ~65% |
Safety and Handling
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work exclusively in a chemical fume hood.
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Methyl-d3 Iodide (CD₃I): An alkylating agent and potential mutagen. Handle with care, avoiding inhalation and skin contact.
-
Palladium Catalysts: Can be toxic. Avoid inhalation of the powder.
Conclusion
This guide details a logical and robust synthetic pathway for producing 1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-b]pyridine. The four-step sequence leverages fundamental reactions in heterocyclic chemistry, including imidazole ring formation, Suzuki cross-coupling, electrophilic nitration, and N-alkylation. Critical aspects of the synthesis, particularly the regioselectivity of the final deuteromethylation step, have been highlighted, underscoring the necessity of rigorous purification and analytical characterization to ensure the integrity of the final product for its intended use as a high-purity internal standard.
References
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Tanga, M. J., Bupp, J. E., & Tanga, M. J. (2003). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2003(10), 90-96. [Link]
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